molecular formula C11H20ClNO B2833982 2-chloro-N-(3-cyclohexylpropyl)acetamide CAS No. 501008-00-0

2-chloro-N-(3-cyclohexylpropyl)acetamide

Cat. No.: B2833982
CAS No.: 501008-00-0
M. Wt: 217.74
InChI Key: OAQDUVRLHXEEDP-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyclohexylpropyl)acetamide is an organic compound with the molecular formula C11H20ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 3-cyclohexylpropyl group and the hydrogen atom of the acetyl group is substituted by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-cyclohexylpropyl)acetamide typically involves the reaction of 3-cyclohexylpropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-cyclohexylpropylamine+chloroacetyl chlorideThis compound+HCl\text{3-cyclohexylpropylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-cyclohexylpropylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the industrial synthesis include dichloromethane and toluene.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile used, products such as N-(3-cyclohexylpropyl)acetamide or N-(3-cyclohexylpropyl)thioacetamide can be formed.

    Hydrolysis: The major products are 3-cyclohexylpropylamine and acetic acid.

Scientific Research Applications

2-chloro-N-(3-cyclohexylpropyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving amide bond formation and cleavage.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyclohexylpropyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the cyclohexylpropyl group can enhance the compound’s binding affinity and selectivity for its target. The chlorine atom may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

    N-(3-cyclohexylpropyl)acetamide: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    2-chloro-N-(3-phenylpropyl)acetamide: The cyclohexyl group is replaced by a phenyl group, which can affect the compound’s physical properties and interactions with biological targets.

Uniqueness: 2-chloro-N-(3-cyclohexylpropyl)acetamide is unique due to the presence of both the cyclohexylpropyl group and the chlorine atom. This combination imparts specific chemical and biological properties that distinguish it from other acetamide derivatives. The cyclohexylpropyl group provides steric bulk and hydrophobicity, while the chlorine atom contributes to the compound’s reactivity and potential for further functionalization.

Properties

IUPAC Name

2-chloro-N-(3-cyclohexylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQDUVRLHXEEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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